

# Data analysis methods for [<sup>11</sup>C]PBR28 PET studies.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *DesmethylPBR28*

Cat. No.: *B110727*

[Get Quote](#)

An Application Guide to the Quantitative Analysis of [<sup>11</sup>C]PBR28 PET Studies

## Abstract

This document provides a comprehensive guide to the data analysis methods for Positron Emission Tomography (PET) studies using the radioligand [<sup>11</sup>C]PBR28. [<sup>11</sup>C]PBR28 is a second-generation radiotracer that targets the 18 kDa Translocator Protein (TSPO), a biomarker of neuroinflammation that is upregulated in activated microglia and reactive astrocytes.[1][2][3][4] Accurate quantification of the [<sup>11</sup>C]PBR28 signal is critical for understanding the role of neuroinflammation in various neurological and psychiatric disorders. However, the ubiquitous expression of TSPO throughout the brain, including the vasculature, presents unique methodological challenges.[5][6][7] This guide offers detailed protocols and expert insights for researchers, clinicians, and drug development professionals, covering the entire analysis pipeline from initial data processing to advanced kinetic modeling and simplified semi-quantitative approaches. We emphasize the scientific rationale behind methodological choices, address critical confounding factors, and provide workflows designed to ensure scientific integrity and reproducibility.

## Introduction: The Significance and Challenges of [<sup>11</sup>C]PBR28 Imaging

The Translocator Protein (TSPO) is a mitochondrial protein that becomes significantly upregulated in glial cells during neuroinflammatory states, making it a key in-vivo imaging

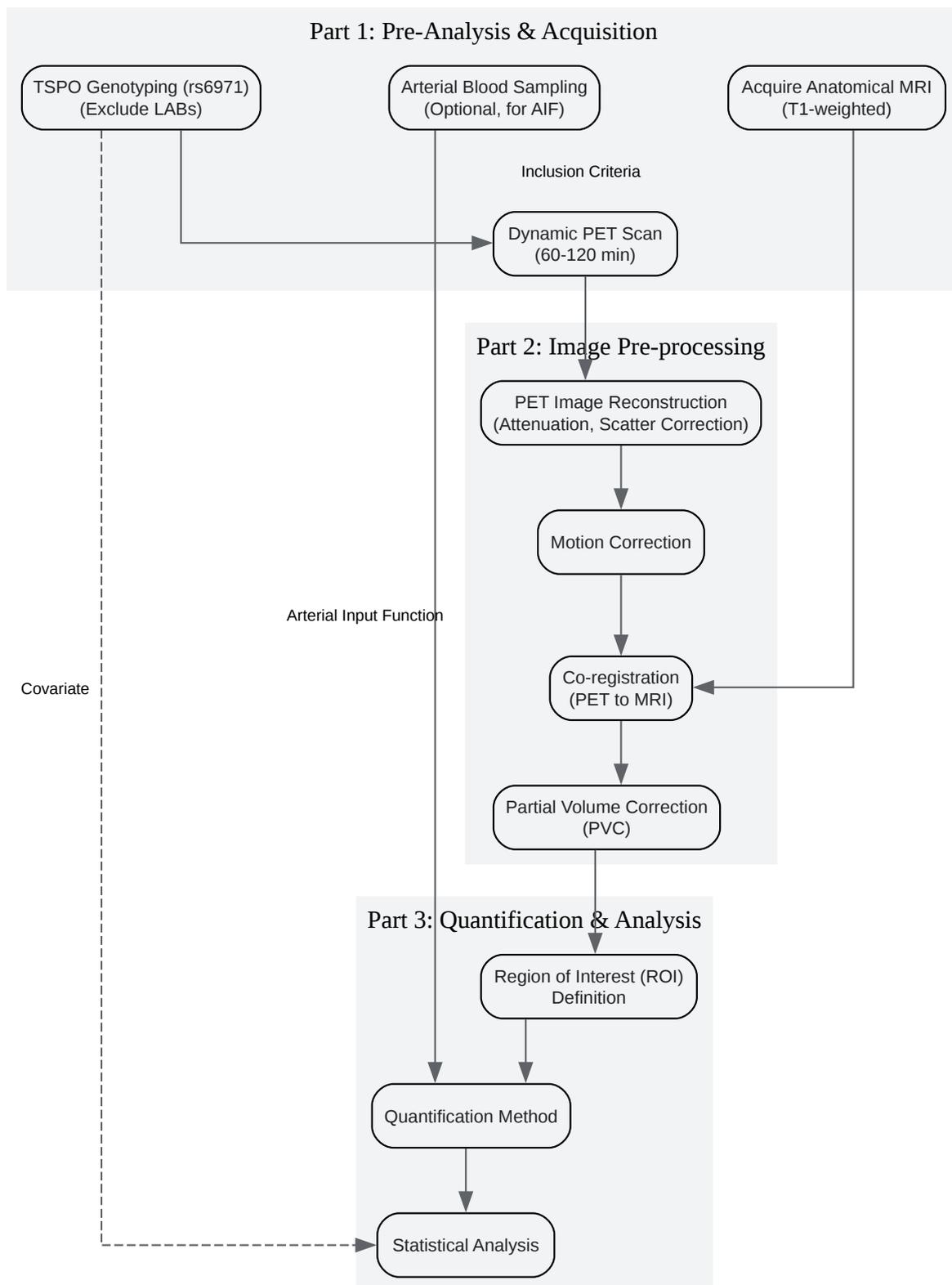
target.[1][4] [<sup>11</sup>C]PBR28 is a high-affinity radioligand for TSPO used to quantify this neuroinflammatory response.[8][9] However, robust analysis of [<sup>11</sup>C]PBR28 PET data is complicated by several factors:

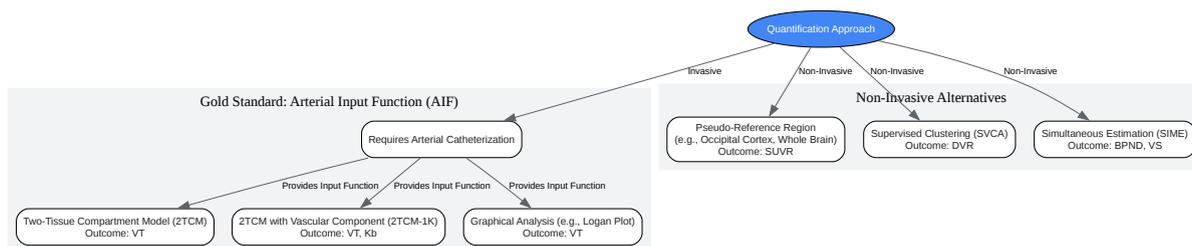
- **Genetic Polymorphism:** A common single nucleotide polymorphism (rs6971) in the TSPO gene results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[5][7][10] The affinity of [<sup>11</sup>C]PBR28 is approximately 50-fold lower in LABs, rendering the signal too low for reliable quantification; thus, these subjects are typically excluded from analysis.[5] Genotyping is a mandatory prerequisite for subject inclusion and data interpretation.
- **Lack of a True Reference Region:** TSPO is expressed throughout the brain parenchyma and in the endothelial cells of the vasculature.[5][6][11] This absence of a tissue region devoid of specific binding prevents the use of simple reference region-based kinetic models, which are common for other PET tracers.
- **High Intersubject Variability:** The primary outcome measure, total distribution volume ( $V_T$ ), often shows high variability between subjects, even after accounting for genotype.[5] This can be influenced by factors like plasma protein binding and potential diurnal changes in TSPO expression.[5][8]

These challenges necessitate sophisticated and carefully validated analysis methodologies to derive meaningful and reproducible results.

## The Data Analysis Workflow: An Overview

A robust [<sup>11</sup>C]PBR28 analysis pipeline involves several critical stages, from raw data acquisition to the final quantitative outputs. Each step requires careful consideration of its impact on the final results.





[Click to download full resolution via product page](#)

Figure 2: Decision tree for [<sup>11</sup>C]PBR28 quantification methods.

## Gold Standard: Quantification with Arterial Input Function (AIF)

Rationale: Full kinetic modeling using a metabolite-corrected arterial plasma input function is considered the most accurate method for determining the total distribution volume ( $V_T$ ), which reflects both specific and non-displaceable binding. [6][9][11] Protocol 5: Two-Tissue Compartment Model (2TCM) Analysis

- **Arterial Sampling:** During the PET scan, perform continuous or discrete arterial blood sampling to measure radioactivity in whole blood and plasma. [12]2. **Metabolite Correction:** Use high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radioligand ([<sup>11</sup>C]PBR28) over time. Correct the plasma curve to generate the metabolite-corrected AIF.
- **ROI Analysis:** Extract time-activity curves (TACs) from the PVC-corrected PET data for each predefined ROI.

- Kinetic Modeling: For each ROI, fit the TAC and the AIF to a two-tissue compartment model (2TCM). [5][8][12] This model estimates the kinetic rate constants ( $K_1$ ,  $k_2$ ,  $k_3$ ,  $k_4$ ).
- Outcome: The primary outcome is the total distribution volume,  $V_T = (K_1/k_2) * (1 + k_3/k_4)$ .
- Advanced Model (2TCM-1K): Consider using the 2TCM-1K model, which adds a parameter ( $K_b$ ) to account for the slow, irreversible binding component to TSPO in the vascular endothelium. This model may provide more stable and accurate estimates of tissue-specific binding. [12][13][14]

## Non-Invasive Quantification Alternatives

Rationale: Arterial cannulation is invasive, technically demanding, and not feasible in all patient populations or clinical sites. [9] Several non-invasive methods have been developed to circumvent this requirement, though each comes with its own set of assumptions and limitations.

### Protocol 6: Pseudo-Reference Region (SUVR) Analysis

- Region Selection: Choose a pseudo-reference region that is believed to be relatively spared from the pathology of interest. The occipital cortex and whole brain have been proposed as suitable candidates in different disease contexts. [1][5][15] The cerebellum has also been used but may show high variability. [16][15] 2. Time Window: Define a time window where the tracer uptake has reached a relative equilibrium. For [ $^{11}\text{C}$ ]PBR28, 60-90 minutes post-injection is a commonly used window. [5][10][17] 3. Calculation:
  - Calculate the average Standardized Uptake Value (SUV) in the target ROI over the chosen time window.
  - Calculate the average SUV in the pseudo-reference region over the same time window.
  - The outcome measure is the  $\text{SUVR} = (\text{SUV}_{\text{Target\_ROI}}) / (\text{SUV}_{\text{Pseudo-Reference}})$ .
- Validation: The SUVR approach, particularly using the whole brain as a reference ( $\text{SUVR}_{\text{WB}}$ ), has demonstrated good test-retest reliability and may be suitable for longitudinal studies. [16] Protocol 7: Supervised Cluster Analysis (SVCA)

- Rationale: SVCA is an algorithm that analyzes the kinetic data from all brain voxels to identify a cluster of voxels with the lowest binding, presumed to represent non-displaceable uptake. [18][19] This data-derived TAC is then used as a reference input for graphical analysis.
- Procedure:
  - Apply the SVCA algorithm to the dynamic PET data.
  - Use the resulting reference TAC with a graphical method like the Logan plot to calculate the Distribution Volume Ratio (DVR) for all other brain voxels or ROIs. [19]3. Caveat: The SVCA-derived reference region is not truly devoid of specific binding; it is known to be "contaminated" by the specific signal, which may bias the results. However, it may also reduce outcome variance, potentially increasing sensitivity to group differences. [18][19]

## Data Presentation and Interpretation

To facilitate comparison and interpretation, quantitative results should be clearly summarized.

Table 1: Comparison of Quantitative Outcome Measures

Method	Outcome Measure	Invasive?	Key Advantage	Key Disadvantage
2TCM / 2TCM-1K	V <sub>T</sub> (ml/cm <sup>3</sup> )	Yes	Gold standard; provides absolute quantification of tracer delivery and binding.	Requires invasive arterial sampling; technically complex.
Pseudo-Reference	SUV <sub>R</sub> (ratio)	No	Simple to implement; good for longitudinal studies.	Highly dependent on the choice of reference region; not an absolute measure.
SVCA	DVR (ratio)	No	Data-driven reference region; avoids subjective choice.	Reference region is contaminated with specific signal, leading to biased estimates.
SIME	BP <sub>ND</sub> , V <sub>S</sub>	No	Aims to estimate specific binding without a reference region.	More complex to implement; variability can be high for BP <sub>ND</sub> . <a href="#">[11]</a>

 Table 2: Typical Test-Retest Variability (TRV) of [<sup>11</sup>C]PBR28 Measures

Outcome Measure	Brain Region	Mean Absolute TRV	Intraclass Correlation (ICC)	Reference
V_T (2TCM)	Gray Matter	~16-18%	0.90 - 0.94	[8]
V_T (MA1)	Gray/White Matter	~7-9%	-	[20]
SUVR_WB	Cortical/Limbic	~2.5%	0.83	[16]
SUVR_C	Cortical/Limbic	~7.1%	0.65	[16]

Note: TRV can vary significantly based on the scanner, reconstruction, and specific analysis pipeline used.

## Conclusion and Best Practices

The robust analysis of [<sup>11</sup>C]PBR28 PET data is achievable but requires a meticulous approach that acknowledges the tracer's unique biological properties.

- **Mandatory:** Always perform TSPO genotyping for the rs6971 polymorphism and exclude LABs. Use genotype as a covariate in statistical analyses.
- **Gold Standard:** For the most accurate, absolute quantification, use a full kinetic model (e.g., 2TCM or 2TCM-1K) with a metabolite-corrected arterial input function.
- **Non-Invasive Studies:** If arterial sampling is not feasible, the SUVR approach using a carefully selected pseudo-reference region (e.g., whole brain or occipital cortex) is a viable alternative, especially for longitudinal or group-comparison studies. [1][16][15]\* **Critical Correction:** Always perform Partial Volume Correction, particularly when studying populations where brain atrophy is expected (e.g., Alzheimer's disease). [10][21][22]\* **Consistency is Key:** To minimize variability, ensure consistency in scan acquisition time-of-day and use a standardized processing and analysis pipeline for all subjects within a study. [5][8] By adhering to these protocols and understanding the rationale behind them, researchers can generate reliable and reproducible data, advancing our understanding of the role of neuroinflammation in health and disease.

## References

- Guo, Z., et al. (2021). Accuracy and reliability of [11C]PBR28 specific binding estimated without the use of a reference region. PubMed. [\[Link\]](#)
- Nair, A., et al. (2016). Test-retest analysis of a non-invasive method of quantifying [11C]-PBR28 binding in Alzheimer's disease. PubMed Central. [\[Link\]](#)
- Collste, K., et al. (2015). Test-retest reproducibility of [(11)C]PBR28 binding to TSPO in healthy control subjects. PubMed. [\[Link\]](#)
- Albrecht, D. S., et al. (2018). Pseudo-reference regions for glial imaging with 11C-PBR28: investigation in two. Journal of Nuclear Medicine. [\[Link\]](#)
- Albrecht, D. S., et al. (2017). Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts. National Institutes of Health. [\[Link\]](#)
- Turku PET Centre. (2015). Quantification of [11C]PBR28 PET studies. Turku PET Centre. [\[Link\]](#)
- Rizzo, G., et al. (2014). Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]PBR28 brain PET data. PubMed Central. [\[Link\]](#)
- Zanotti-Fregonara, P., et al. (2019). Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28. PubMed. [\[Link\]](#)
- Lopresti, M. L., et al. (2019). [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow. ResearchGate. [\[Link\]](#)
- Shokouhi, S., et al. (2023). Deep learning-based partial volume correction in standard and low-dose positron emission tomography-computed tomography imaging. National Institutes of Health. [\[Link\]](#)
- Park, E., et al. (2015). (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas. PubMed. [\[Link\]](#)

- Yoder, K. K., et al. (2014). Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]PBR28 brain uptake. PubMed. [\[Link\]](#)
- Veronese, M., et al. (2018). Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis. PubMed Central. [\[Link\]](#)
- Nettis, M. A., et al. (2024). A blood-free modeling approach for the quantification of the blood-to-brain tracer exchange in TSPO PET imaging. PubMed Central. [\[Link\]](#)
- Plavén-Sigray, P., et al. (2020). Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain. The University of Manchester. [\[Link\]](#)
- Zanotti-Fregonara, P., et al. (2019). Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28. Journal of Nuclear Medicine. [\[Link\]](#)
- Fan, Z., et al. (2016). Parametric mapping using spectral analysis for 11C-PBR28 PET reveals neuroinflammation in mild cognitive impairment subjects. PubMed Central. [\[Link\]](#)
- Johansson, J., et al. (2018). PET imaging of [11C]PBR28 in Parkinson's disease patients does not indicate increased binding to TSPO despite reduced dopamine transporter binding. Springer. [\[Link\]](#)
- Turkheimer, F. E., et al. (2015). The methodology of TSPO imaging with positron emission tomography. PubMed Central. [\[Link\]](#)
- Lee, H., et al. (2021). A pilot [11C]PBR28 PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients. PubMed Central. [\[Link\]](#)
- Sander, C. Y., et al. (2019). [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow. PubMed Central. [\[Link\]](#)
- Lu, Y., et al. (2021). Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease. ResearchGate. [\[Link\]](#)

- Lu, Y., et al. (2021). Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease. PubMed. [[Link](#)]
- Kreisl, W. C., et al. (2016). 11C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease. PubMed Central. [[Link](#)]
- Cumbers, G. A., et al. (2025). Emerging TSPO-PET Radiotracers for Imaging Neuroinflammation: A Critical Analysis. Seminars in Nuclear Medicine. [[Link](#)]
- Vanhoutte, G., et al. (2025). Addressing Partial Volume Effects in Clinical PET Quantification: Modern Correction Strategies and Challenges. PubMed. [[Link](#)]
- Veronese, M., et al. (2021). Parametric Mapping for TSPO PET Imaging with Spectral Analysis Impulsive Response Function. PubMed Central. [[Link](#)]
- Lu, Y., et al. (2021). Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease. PubMed Central. [[Link](#)]
- Galldiks, N., et al. (2017). [11C]MET and [11C]PBR28 PET Imaging. Bio-protocol. [[Link](#)]
- Cumbers, G. A., et al. (2024). Emerging TSPO-PET Radiotracers for Imaging Neuroinflammation: A Critical Analysis. Seminars in Nuclear Medicine. [[Link](#)]
- Sadar, S., et al. (2020). Neuroinflammation PET Imaging: Current Opinion and Future Directions. Journal of Nuclear Medicine. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pseudoreference Regions for Glial Imaging with 11C-PBR28: Investigation in 2 Clinical Cohorts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parametric Mapping for TSPO PET Imaging with Spectral Analysis Impulsive Response Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation PET Imaging: Current Opinion and Future Directions | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]
- 6. researchgate.net [researchgate.net]
- 7. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test-retest reproducibility of [(11)C]PBR28 binding to TSPO in healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of standardized uptake values with volume of distribution for quantitation of [(11)C]PBR28 brain uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 11C-PBR28 binding to translocator protein increases with progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accuracy and reliability of [11C]PBR28 specific binding estimated without the use of a reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]PBR28 brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Test-retest analysis of a non-invasive method of quantifying [11C]-PBR28 binding in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A pilot [11C]PBR28 PET/MRI study of neuroinflammation and neurodegeneration in chronic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Automatic Extraction of a Reference Region for the Noninvasive Quantification of Translocator Protein in Brain Using 11C-PBR28 | Journal of Nuclear Medicine

[[jnm.snmjournals.org](http://jnm.snmjournals.org)]

- 20. (11)C-PBR28 imaging in multiple sclerosis patients and healthy controls: test-retest reproducibility and focal visualization of active white matter areas - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 21. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 22. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Data analysis methods for [11C]PBR28 PET studies.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110727#data-analysis-methods-for-11c-pbr28-pet-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)